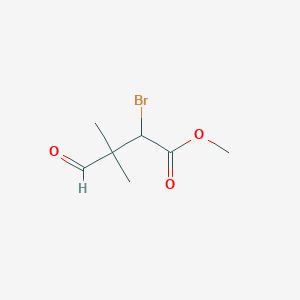
Hentriaconta-9,19-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hentriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C31H60. It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 31-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hentriaconta-9,19-diene can be synthesized through various methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These reactions typically require specific catalysts and conditions to ensure the formation of the desired diene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. For example, the base-induced elimination of hydrogen halides from allylic halides is a common industrial method for producing conjugated dienes .
Analyse Des Réactions Chimiques
Types of Reactions
Hentriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in an anhydrous solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alkanes .
Applications De Recherche Scientifique
Hentriaconta-9,19-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dienes in various chemical reactions.
Biology: Investigated for its potential role in biological systems, such as its interaction with cell membranes.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of hentriaconta-9,19-diene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membranes, affecting their fluidity and function. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hentriacontane: A saturated hydrocarbon with the formula C31H64, lacking the double bonds present in hentriaconta-9,19-diene.
Hentriaconta-3,6,9,12,15,19,22,25,28-nonaene: A highly unsaturated hydrocarbon with multiple double bonds.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and physical properties. This makes it valuable for studying the effects of double bond placement on the behavior of hydrocarbons .
Propriétés
Numéro CAS |
82122-63-2 |
|---|---|
Formule moléculaire |
C31H60 |
Poids moléculaire |
432.8 g/mol |
Nom IUPAC |
hentriaconta-9,19-diene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,24,26H,3-16,18,20-23,25,27-31H2,1-2H3 |
Clé InChI |
WUATZBKNIBKMSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



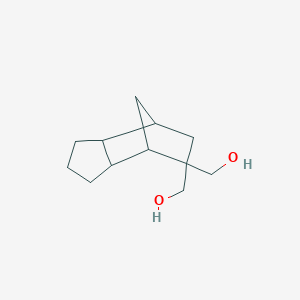
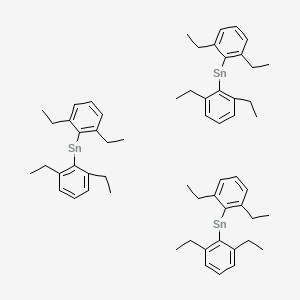

silane](/img/structure/B14426362.png)

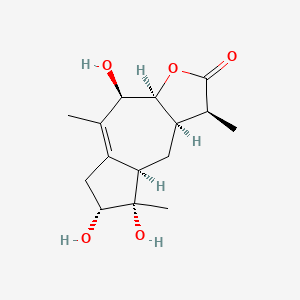

![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

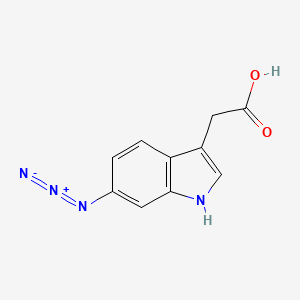
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
